

Application Note: Spectroscopic Analysis of 6-Aminohexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminohexanenitrile

Cat. No.: B1265705

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **6-Aminohexanenitrile** (also known as 6-aminocapronitrile) is a bifunctional molecule featuring a primary amine and a nitrile group, making it a valuable building block in organic synthesis and pharmaceutical development.^{[1][2][3]} Its chemical structure is C₆H₁₂N₂.^{[1][3][4]} Accurate structural confirmation and purity assessment are critical for its application. This document provides detailed application notes and protocols for the spectroscopic analysis of **6-amino hexanenitrile** using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **6-amino hexanenitrile** displays characteristic absorption bands corresponding to its primary amine, nitrile, and aliphatic hydrocarbon components.

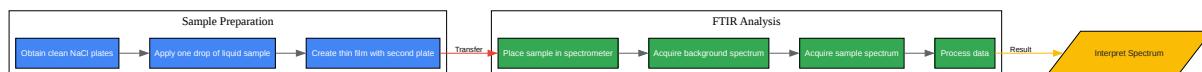
Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands for **6-amino hexanenitrile** and their assignments.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Primary Amine	N-H Stretch (asymmetric & symmetric)	3400 - 3250 (typically two bands)	Medium
Aliphatic CH ₂	C-H Stretch	3000 - 2850	Strong
Nitrile	C≡N Stretch	2260 - 2240	Medium, Sharp
Primary Amine	N-H Bend (Scissoring)	1650 - 1580	Medium
Aliphatic CH ₂	C-H Bend (Scissoring)	~1470	Medium
Aliphatic Amine	C-N Stretch	1250 - 1020	Medium-Weak
Primary Amine	N-H Wag	910 - 665	Strong, Broad

Interpretation Note: The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).^{[5][6]} The sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of a nitrile functional group.^[7]

Experimental Protocol: Acquiring an FTIR Spectrum (Neat Liquid Film)


Since **6-aminohexanenitrile** is a liquid at room temperature, a spectrum can be easily obtained from a neat sample.^[4]

Methodology:

- Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid transferring moisture and oils.
- Sample Application: Using a clean Pasteur pipette, place one small drop of **6-aminohexanenitrile** onto the center of one salt plate.^[8]
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.^[8]

- Spectrometer Setup: Place the assembled plates into the sample holder of the FTIR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to record the instrument's baseline.
- Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Process the resulting spectrum by performing a baseline correction and identifying the peak wavenumbers.
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[\[8\]](#)

Workflow Visualization: IR Analysis

[Click to download full resolution via product page](#)

Workflow for obtaining the FTIR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the complete structural elucidation of **6-aminohexanenitrile**.

Data Presentation: Predicted ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for **6-aminohexanenitrile**. Actual values may vary slightly based on the solvent and concentration used.

Table: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Proton Assignment			
(Structure: $\text{H}_2\text{N}-\text{C}^6\text{H}_2-\text{C}^5\text{H}_2-\text{C}^4\text{H}_2-\text{C}^3\text{H}_2-\text{C}^2\text{H}_2-\text{C}^1\text{N}$)	Approx. Chemical Shift (δ, ppm)	Multiplicity	Integration
-$\text{C}^6\text{H}_2-\text{NH}_2$	2.71	Triplet (t)	2H
-$\text{C}^2\text{H}_2-\text{CN}$	2.35	Triplet (t)	2H
-C^3H_2- & $-\text{C}^5\text{H}_2-$	1.65 - 1.50	Multiplet (m)	4H
-C^4H_2-	1.49 - 1.38	Multiplet (m)	2H

| -NH₂ | ~1.1 (variable, broad) | Singlet (s) | 2H |

Interpretation Note: Protons on carbons adjacent to electron-withdrawing groups (like -CN and -NH₂) are deshielded and appear further downfield.^[7] The amine protons often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Carbon Assignment (Structure: $\text{H}_2\text{N}-\text{C}^6-\text{C}^5-\text{C}^4-\text{C}^3-\text{C}^2-\text{C}^1\text{N}$)	Approx. Chemical Shift (δ, ppm)
C^1 ($\text{C}\equiv\text{N}$)	119.8
C^6 (-CH ₂ -NH ₂)	42.1
C^5	33.2
C^4	26.3
C^3	25.2

| C² (-CH₂-CN) | 17.0 |

Interpretation Note: The nitrile carbon (C≡N) has a characteristic chemical shift around 120 ppm.[7] The carbons directly attached to the nitrogen (C6) and the nitrile group (C2) are at the extremes of the aliphatic carbon chemical shift range for this molecule.

Experimental Protocol: Acquiring NMR Spectra

Methodology:

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of **6-aminohexanenitrile**. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[9]
 - Transfer the sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).[9] Ensure the sample dissolves completely.
 - If an external reference is not being used, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[9]
- Instrument Setup:
 - Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
- Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquire the ^1H spectrum, followed by the ^{13}C spectrum using standard acquisition parameters.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift axis using the reference signal (e.g., TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H spectrum.

Workflow Visualization: NMR Analysis

[Click to download full resolution via product page](#)

Workflow for preparing and analyzing an NMR sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 4. 6-Aminohexanenitrile | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of 6-Aminohexanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265705#spectroscopic-analysis-ir-nmr-of-6-aminohexanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com